N'-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. This specific compound features an anthracene moiety, which is known for its aromatic properties, and a furan ring, which is a heterocyclic compound containing oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 5-methylfuran-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is heated to boiling, and the resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its aromatic and heterocyclic structures allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N1-[(Anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE is unique due to its combination of an anthracene moiety and a furan ring, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications such as organic electronics and photochemistry .
Properties
Molecular Formula |
C21H16N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-14-10-11-20(25-14)21(24)23-22-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-13H,1H3,(H,23,24)/b22-13+ |
InChI Key |
ZNPCYEIDZYLBER-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.